N~1~,N~1~-Diphenylpropane-1,3-diamine

Catalog No.
S16114639
CAS No.
2095-76-3
M.F
C15H18N2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~,N~1~-Diphenylpropane-1,3-diamine

CAS Number

2095-76-3

Product Name

N~1~,N~1~-Diphenylpropane-1,3-diamine

IUPAC Name

N',N'-diphenylpropane-1,3-diamine

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C15H18N2/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2

InChI Key

FZHLWUQXXWTNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCCN)C2=CC=CC=C2

N,N'-Diphenylpropane-1,3-diamine, with the molecular formula C15H18N2, is an organic compound characterized by two phenyl groups attached to a propane-1,3-diamine backbone. This compound is notable for its structural features that confer unique chemical and biological properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry. The presence of the two phenyl rings enhances the stability and reactivity of the compound compared to simpler diamines, such as 1,3-diaminopropane .

  • Oxidation: This compound can be oxidized to form corresponding imines or other oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert N,N'-diphenylpropane-1,3-diamine into various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in substitution reactions where one or both phenyl groups may be replaced with other substituents, depending on the electrophiles used.

Research has indicated that N,N'-Diphenylpropane-1,3-diamine may exhibit estrogenic activity. This biological property has been investigated through receptor binding assays and luciferase tests in cell lines, suggesting potential applications in medicinal chemistry and pharmacology. Its ability to interact with molecular targets like enzymes or receptors highlights its importance in biological studies .

Several synthetic routes exist for producing N,N'-Diphenylpropane-1,3-diamine:

  • Reductive N-N Cleavage: A common method involves the reductive cleavage of properly substituted 3,5-diphenyl-4,5-dihydropyrazoles using hydrazine hydrate.
  • Industrial Production: For large-scale synthesis, methods are optimized for yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency .

N,N'-Diphenylpropane-1,3-diamine finds applications across various sectors:

  • Organic Synthesis: It serves as a building block in the preparation of more complex molecules.
  • Polymer Production: The compound is utilized in manufacturing polymers with specific properties.
  • Antioxidant Use: It is employed as an antioxidant in rubber products to inhibit oxidation processes, thus extending product lifespan .

The interaction studies of N,N'-Diphenylpropane-1,3-diamine focus on its binding affinity with estrogen receptors and other molecular targets. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's behavior in biological systems is assessed through various assays designed to measure its efficacy and safety profile.

N,N'-Diphenylpropane-1,3-diamine can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1,3-Diphenylpropane-1,3-diamineSimilar backbone but fewer substituentsLacks the full reactivity profile of N,N'-diphenyl compound
1,3-DiaminopropaneSimple diamine without phenyl groupsLess stable and reactive compared to N,N'-diphenyl derivative
DiphenylamineContains only one amine groupPrimarily used as a stabilizer in rubber products; lacks the unique reactivity of N,N'-diphenylpropane-1,3-diamine

Uniqueness

N,N'-Diphenylpropane-1,3-diamine is unique due to its dual phenyl groups that enhance both its chemical reactivity and biological activity. This structural feature differentiates it from simpler diamines like 1,3-diaminopropane and other related compounds by providing it with specific properties beneficial for applications in organic synthesis and potentially in pharmaceuticals.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.146998583 g/mol

Monoisotopic Mass

226.146998583 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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